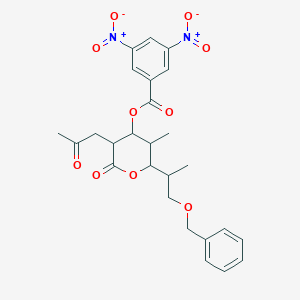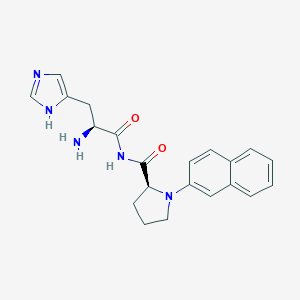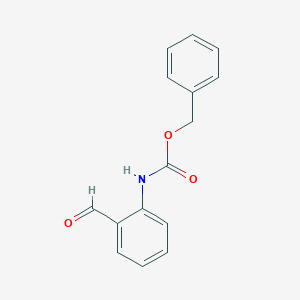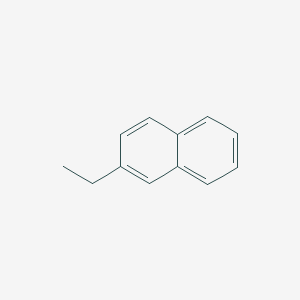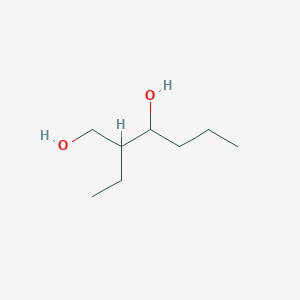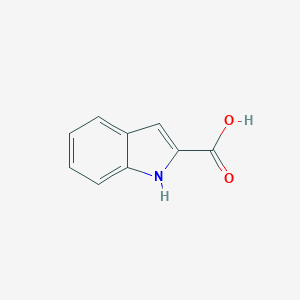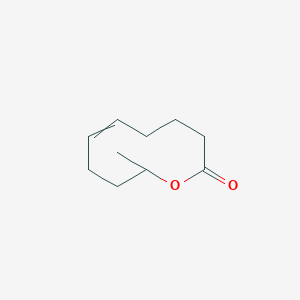
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one, commonly known as muscone, is a naturally occurring compound found in the musk gland of male musk deer. It is a bicyclic ketone with a strong, pleasant odor that has been used for centuries in perfumes and fragrances. In recent years, muscone has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of muscone is not fully understood, but it is believed to act through various pathways in the body. Muscone has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
Muscone has been shown to have various biochemical and physiological effects in animal studies. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and increase insulin sensitivity. Muscone has also been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One advantage of using muscone in lab experiments is its natural origin, which makes it a potential alternative to synthetic compounds. Muscone also has a strong, pleasant odor, which makes it useful in sensory studies. However, one limitation of using muscone in lab experiments is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several potential future directions for research on muscone. One area of interest is its potential use as a natural insect repellent. Muscone has been shown to repel mosquitoes and other insects, and further research could lead to the development of new natural insect repellents. Another area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of muscone and its potential therapeutic effects.
合成法
Muscone can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce muscone from starting materials such as cyclohexanone and methyl vinyl ketone. Microbial fermentation involves the use of microorganisms such as bacteria or fungi to produce muscone from precursors such as muscone lactone.
科学的研究の応用
Muscone has shown potential therapeutic effects in various scientific studies. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Muscone has also been shown to improve cognitive function and memory in animal studies. Additionally, muscone has been investigated for its potential use as a natural insect repellent.
特性
CAS番号 |
136230-43-8 |
|---|---|
製品名 |
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one |
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h2-3,9H,4-8H2,1H3 |
InChIキー |
ZQJNEWFZYVDTOV-UHFFFAOYSA-N |
SMILES |
CC1CCC=CCCCC(=O)O1 |
正規SMILES |
CC1CCC=CCCCC(=O)O1 |
同義語 |
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




